molecular formula C9H12N2O2 B13657156 Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate

Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate

Cat. No.: B13657156
M. Wt: 180.20 g/mol
InChI Key: KLXDWOCNGSZFPU-UHFFFAOYSA-N
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Description

(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester typically involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by esterification to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.

Industrial Production Methods

On an industrial scale, the production of (2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester can be achieved through continuous flow synthesis. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols, forming amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or other esters.

Scientific Research Applications

(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester: Lacks the methyl group on the pyrazole ring.

    (2E)-3-(1-methyl-1H-pyrazol-3-yl)-2-Propenoic acid ethyl ester: Methyl group is positioned differently on the pyrazole ring.

    (2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid methyl ester: Contains a methyl ester group instead of an ethyl ester group.

Uniqueness

(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-Propenoic acid ethyl ester is unique due to the specific positioning of the methyl group on the pyrazole ring and the presence of the ethyl ester group

Biological Activity

Ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, synthesis methods, and biological activity.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are recognized for their diverse biological activities. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anti-cancer, and antimicrobial activities. The pyrazole ring structure provides a versatile scaffold that can be modified to enhance specific biological effects .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazones with α,β-unsaturated esters. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the pyrazole derivative .

Table 1: Synthesis Conditions for this compound

Reagent Solvent Catalyst Temperature Yield (%)
Hydrazone + α,β-unsaturated esterEthanolTriethylamineReflux75–90

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) activity, which is crucial in the biosynthesis of prostaglandins that mediate inflammation .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, derivatives of pyrazoles have been reported to exhibit cytotoxic effects against human tumor cell lines, indicating a potential role in cancer therapy .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against several bacterial strains. In vitro assays have revealed that it possesses inhibitory effects comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

  • Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in edema in carrageenan-induced rat paw models compared to control groups .
  • Anticancer Evaluation : In a recent investigation into the cytotoxic effects of pyrazole derivatives on breast cancer cells, this compound demonstrated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 3-(2-methylpyrazol-3-yl)prop-2-enoate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-7-10-11(8)2/h4-7H,3H2,1-2H3

InChI Key

KLXDWOCNGSZFPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=NN1C

Origin of Product

United States

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